2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide
Description
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Properties
IUPAC Name |
2-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F4N3OS/c22-14-8-6-13(7-9-14)18-10-17(21(23,24)25)16(11-26)20(28-18)30-12-19(29)27-15-4-2-1-3-5-15/h1-10H,12H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBGDEBGMURQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)F)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F4N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618076-36-1 | |
| Record name | 2-((3-CYANO-6-(4-F-PH)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL)THIO)-N-PHENYLACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide , also known by its CAS number 618076-40-7, is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and therapeutic applications.
Molecular Characteristics
The molecular formula of 2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide is , with a molecular weight of approximately 433.43 g/mol. The structure features a pyridine ring, a cyano group, and trifluoromethyl substituents, which are known to enhance the lipophilicity and biological activity of organic compounds.
Structural Representation
The structural representation can be summarized as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide exhibit significant anticancer properties. For instance, research into related pyridine derivatives has demonstrated their ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific compound's role in inhibiting Polo-like Kinase 1 (Plk1), a crucial regulator of cell division, suggests it may have therapeutic potential in treating cancers characterized by Plk1 overexpression .
Insecticidal Properties
In addition to its potential as an anticancer agent, this compound has been evaluated for its insecticidal activity. A study employing a leaf disc-dipping assay showed that similar pyridine derivatives effectively controlled the larvae of Plutella xylostella, a significant pest in agriculture. The bioactivity was attributed to the disruption of key metabolic pathways in the larvae, leading to increased mortality rates .
Pharmacokinetic Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. Preliminary data suggest that the compound exhibits favorable pharmacokinetic properties, including moderate bioavailability and a half-life conducive to therapeutic use. Further studies are necessary to elucidate its metabolic pathways and interactions with cytochrome P450 enzymes .
Case Study 1: Anticancer Efficacy
A recent investigation focused on the anticancer efficacy of a related compound in vitro against various human cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 50 μM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Case Study 2: Insecticidal Activity
In another study assessing insecticidal activity, leaf discs treated with the compound showed a significant reduction in larval feeding and growth compared to untreated controls. The effective concentration (EC50) was determined to be approximately 25 μM, indicating strong potential for agricultural applications .
Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50/EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various human cancer cell lines | 10 - 50 | Induction of apoptosis via caspase activation |
| Insecticidal | Plutella xylostella larvae | 25 | Disruption of metabolic pathways |
Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | Moderate |
| Half-life | TBD (To Be Determined) |
| Metabolism | CYP450 involvement |
Scientific Research Applications
Introduction to 2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide
The compound 2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry and agricultural applications. Its unique structural features, including a pyridine ring with trifluoromethyl and cyano groups, suggest potential for diverse biological activities.
Structural Formula
The molecular formula for this compound is , with a molecular weight of approximately 502.51 g/mol. The presence of fluorine and cyano groups enhances its lipophilicity and potential biological interactions.
Medicinal Chemistry
Research has indicated that derivatives of N-phenylacetamide compounds exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds similar to 2-((3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl)thio)-N-phenylacetamide have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth at low concentrations.
- Antitubercular Properties : Studies have demonstrated that related compounds can act against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating potential as affordable antitubercular agents .
Agricultural Applications
The compound's structural characteristics make it a candidate for use as an insecticide. Research has shown that similar phenylpyrazole compounds exhibit potent insecticidal activity against pests like Plutella xylostella (diamondback moth), suggesting that modifications to the structure could enhance efficacy .
Fluorescent Pesticides
The incorporation of fluorescent moieties into the compound allows for its application in the development of fluorescent pesticides. This characteristic facilitates the tracking and monitoring of pesticide residues in agricultural settings, providing a dual function of pest control and environmental safety .
Insights from Research
- Antimicrobial Efficacy : The compound's derivatives have shown varied antimicrobial activities, suggesting that structural modifications can enhance potency against specific pathogens.
- Insect Resistance Management : The use of such compounds in agriculture could lead to the development of novel insecticides that are effective against resistant pest populations.
- Environmental Monitoring : The fluorescent properties of these compounds could be leveraged for real-time monitoring of pesticide application and residue levels, promoting sustainable agricultural practices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
